(3-Chloropyridin-2-yl)methanamine dihydrochloride
Overview
Description
“(3-Chloropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl3N2 . It has a molecular weight of 215.5 g/mol. This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.5 g/mol. The compound is stored at a temperature of 4 degrees Celsius . It is shipped with an ice pack to maintain this temperature during transport .Scientific Research Applications
1. Anticonvulsant Agents
Research has shown the potential of Schiff bases of 3-aminomethyl pyridine, a category including compounds similar to (3-Chloropyridin-2-yl)methanamine dihydrochloride, as anticonvulsant agents. These compounds were synthesized and demonstrated protective effects against seizures in various models, with some showing remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).
2. Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which is structurally related to this compound, have been synthesized and shown to exhibit photocytotoxic properties in red light to various cell lines, suggesting potential applications in cancer therapy and cellular imaging (Basu et al., 2014).
3. Catalytic Applications
Unsymmetrical NCN' and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This research indicates potential applications in catalysis (Roffe et al., 2016).
4. Hydroxylation of Alkanes
Diiron(III) complexes with tridentate 3N ligands, including bis(pyridin-2-ylmethyl)amine, have been studied as catalysts for selective hydroxylation of alkanes, demonstrating potential industrial and chemical synthesis applications (Sankaralingam & Palaniandavar, 2014).
5. Anticancer Activity
Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, such as phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have been shown to have remarkable photocytotoxicity in various cancer cells, indicating potential applications in cancer treatment (Basu et al., 2015).
6. Ligand Exchange and Spin State Equilibria
Studies on Fe(II) complexes based on pentadentate ligands like N4Py, which includes 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, have revealed insights into ligand exchange and spin state equilibria, contributing to the understanding of metal-ligand interactions in solution (Draksharapu et al., 2012).
7. Enhancement of Oxidative DNA Cleavage
Research on [Fe(II)(N4Py)CH3CN] complexes has shown enhancement in the rate of outer sphere electron transfer to oxygen under UV or visible irradiation, leading to an increased oxidative DNA cleavage activity. This suggests applications in biochemistry and molecular biology (Draksharapu et al., 2012).
8. Ring-Opening Polymerisation of Rac-Lactide
Zinc(II) complexes bearing camphor-based iminopyridines have been synthesized and shown to be effective in initiating the ring-opening polymerisation of rac-lactide, indicating potential uses in polymer science (Kwon et al., 2015).
9. Selective Detection of Metal Ions
Compounds formed from the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, including (pyridine-2-yl)methanamine, have been shown to effectively and selectively detect Hg and Ni ions, suggesting applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
10. Inhibition of Lysyl Oxidase-Like 2 Enzyme
Novel LOXL2 enzyme inhibitors have been developed, including 2-substituted pyridine-4-ylmethanamines, demonstrating selective inhibition over other amine oxidases. This research suggests potential therapeutic applications (Hutchinson et al., 2017).
Safety and Hazards
“(3-Chloropyridin-2-yl)methanamine dihydrochloride” is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . In case of contact, immediate medical attention is required .
Mechanism of Action
Mode of Action
The mode of action of (3-Chloropyridin-2-yl)methanamine dihydrochloride is currently unknown due to the lack of specific information regarding its molecular targets .
Biochemical Pathways
Without knowledge of the specific targets and mode of action of this compound, it is challenging to accurately describe the biochemical pathways that this compound affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
(3-Chloropyridin-2-yl)methanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain enzymes, altering their activity and influencing biochemical pathways. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can lead to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function, as different cellular environments can modulate its interactions with biomolecules .
Properties
IUPAC Name |
(3-chloropyridin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXCTHVMOQFONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625815 | |
Record name | 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342816-31-3 | |
Record name | 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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